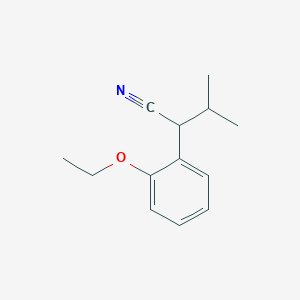
2-(2-Ethoxyphenyl)-3-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyphenyl)-3-methylbutanenitrile, also known as A-12, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of nitriles and has a molecular weight of 205.28 g/mol. In
Mecanismo De Acción
The exact mechanism of action of 2-(2-Ethoxyphenyl)-3-methylbutanenitrile is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. It may also interact with the opioid receptors in the brain, leading to its analgesic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(2-Ethoxyphenyl)-3-methylbutanenitrile can decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models of inflammation. It has also been shown to reduce the levels of prostaglandin E2 (PGE2), which is a key mediator of pain and inflammation. In addition, it has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Ethoxyphenyl)-3-methylbutanenitrile in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. This makes it a safer option for use in animal studies. However, one limitation is that its solubility in water is low, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-Ethoxyphenyl)-3-methylbutanenitrile. One area of research could focus on its potential as a treatment for mood disorders such as depression and anxiety. Another area of research could investigate its potential as a pain reliever for chronic pain conditions. Additionally, further studies could explore its mechanism of action and its effects on different neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 2-(2-Ethoxyphenyl)-3-methylbutanenitrile involves the reaction of 2-ethoxybenzaldehyde and 3-methylbutanenitrile in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a solvent such as ethanol or toluene. The yield of this synthesis method is reported to be around 70%.
Aplicaciones Científicas De Investigación
2-(2-Ethoxyphenyl)-3-methylbutanenitrile has been studied for its potential pharmacological properties. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been shown to have anxiolytic and antidepressant-like effects in behavioral tests. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
120352-93-4 |
|---|---|
Nombre del producto |
2-(2-Ethoxyphenyl)-3-methylbutanenitrile |
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
2-(2-ethoxyphenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C13H17NO/c1-4-15-13-8-6-5-7-11(13)12(9-14)10(2)3/h5-8,10,12H,4H2,1-3H3 |
Clave InChI |
PICRMDCCMUNZOG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(C#N)C(C)C |
SMILES canónico |
CCOC1=CC=CC=C1C(C#N)C(C)C |
Sinónimos |
Benzeneacetonitrile, 2-ethoxy-alpha-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



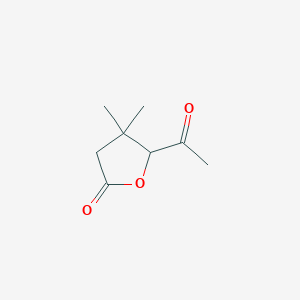
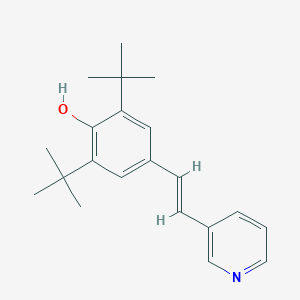
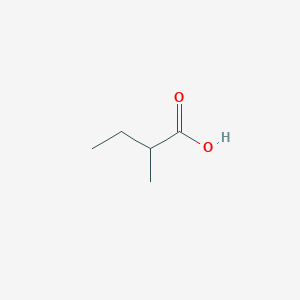
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)

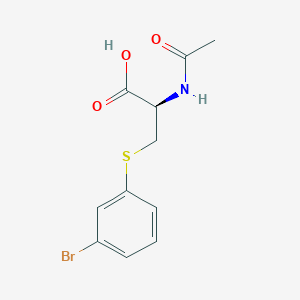
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)
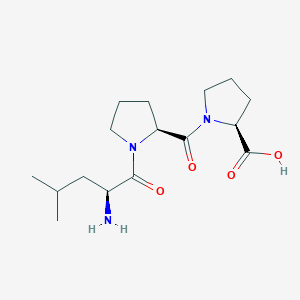
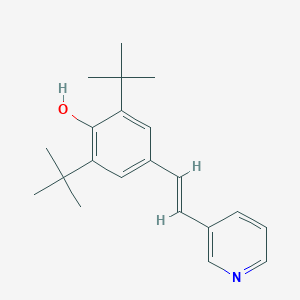
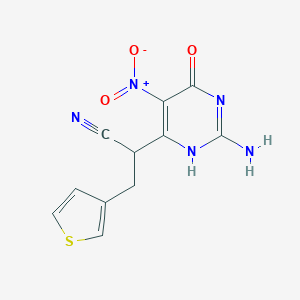
![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)
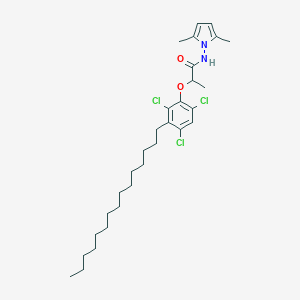

![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)